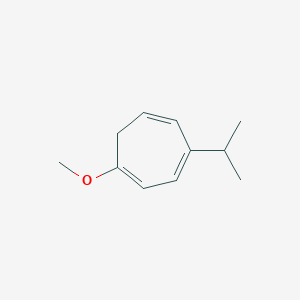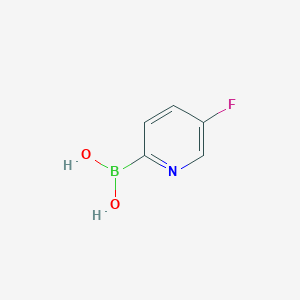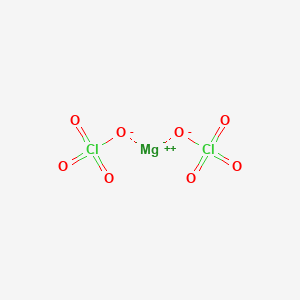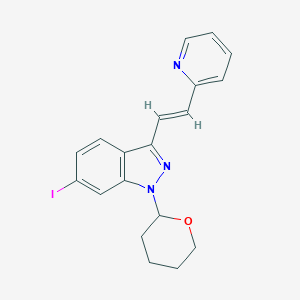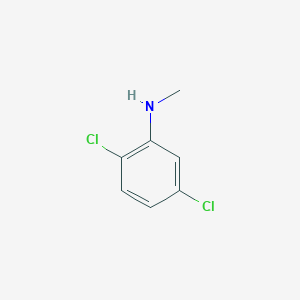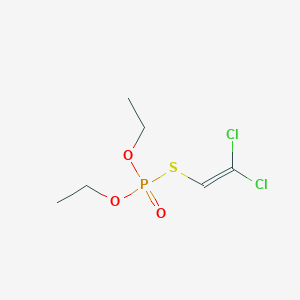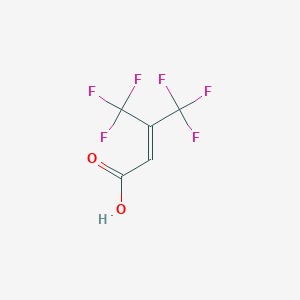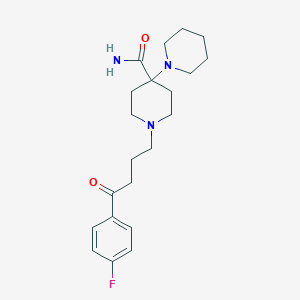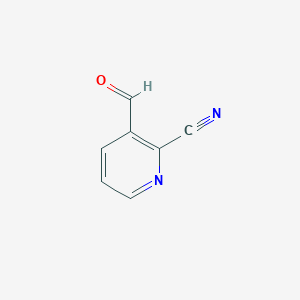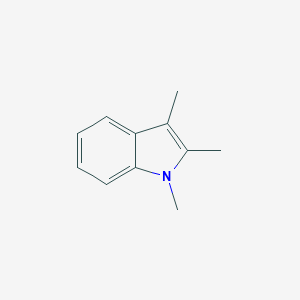
1,2,3-Trimethyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trimethyl-1H-indole, also known as Skatole, is a heterocyclic organic compound with a strong odor. It is commonly found in feces, urine, and sweat, and is responsible for the unpleasant odor associated with these bodily fluids. Despite its unpleasant odor, 1,2,3-Trimethyl-1H-indole has several scientific research applications, including in the field of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 1,2,3-Trimethyl-1H-indole is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to modulate the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
Effets Biochimiques Et Physiologiques
1,2,3-Trimethyl-1H-indole has several biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the reduction of inflammation, and the scavenging of free radicals. It has also been shown to have an effect on the central nervous system, and can induce sedation and reduce anxiety in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,2,3-Trimethyl-1H-indole in lab experiments include its availability, low cost, and well-established synthesis methods. However, there are also several limitations to its use, including its unpleasant odor, potential toxicity at high doses, and the need for careful handling and disposal due to its potential environmental impact.
Orientations Futures
There are several future directions for research on 1,2,3-Trimethyl-1H-indole, including its potential use as an antimicrobial agent, anti-inflammatory agent, and antioxidant. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential use in the treatment of various diseases and conditions.
Méthodes De Synthèse
1,2,3-Trimethyl-1H-indole can be synthesized through several methods, including the Fischer indole synthesis, the Madelung synthesis, and the Bischler-Napieralski reaction. The Fischer indole synthesis involves the reaction of a ketone or aldehyde with a primary amine in the presence of an acid catalyst. The Madelung synthesis involves the reaction of an aryl halide with an amine in the presence of a Lewis acid catalyst. The Bischler-Napieralski reaction involves the reaction of a β-phenylethylamine with an acid anhydride in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
1,2,3-Trimethyl-1H-indole has several scientific research applications, including in the field of biochemistry and physiology. It has been shown to have antimicrobial properties, and can inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory properties, and can reduce inflammation in the body. Additionally, 1,2,3-Trimethyl-1H-indole has been shown to have antioxidant properties, and can scavenge free radicals in the body.
Propriétés
Numéro CAS |
1971-46-6 |
|---|---|
Nom du produit |
1,2,3-Trimethyl-1H-indole |
Formule moléculaire |
C11H13N |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
1,2,3-trimethylindole |
InChI |
InChI=1S/C11H13N/c1-8-9(2)12(3)11-7-5-4-6-10(8)11/h4-7H,1-3H3 |
Clé InChI |
NRRVOLSTQHJDEG-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=CC=CC=C12)C)C |
SMILES canonique |
CC1=C(N(C2=CC=CC=C12)C)C |
Point d'ébullition |
283.0 °C |
melting_point |
18.0 °C |
Autres numéros CAS |
1971-46-6 |
Synonymes |
1,2,3-Trimethyl-1H-indole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



